1-Amino-3,8-dioxo-6-phenyl-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile
Description
1-Amino-3,8-dioxo-6-phenyl-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-amino-3,8-dioxo-6-phenyl-2,7-dipropyl-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C21H22N4O2/c1-3-10-24-17(14-8-6-5-7-9-14)12-15-16(13-22)20(26)25(11-4-2)19(23)18(15)21(24)27/h5-9,12H,3-4,10-11,23H2,1-2H3 |
InChI Key |
AGKDXHJYNHWPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)CCC)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactions Analysis
1-Amino-3,8-dioxo-6-phenyl-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar compounds include other naphthyridine derivatives, which share structural similarities but may differ in their functional groups and overall properties. The uniqueness of 1-Amino-3,8-dioxo-6-phenyl-2,7-dipropyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
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